molecular formula C6H4ClNO B3041449 Pyridine-2-carbonyl chloride CAS No. 29745-44-6

Pyridine-2-carbonyl chloride

Cat. No. B3041449
CAS RN: 29745-44-6
M. Wt: 141.55 g/mol
InChI Key: PSAYJRPASWETSH-UHFFFAOYSA-N
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Description

Pyridine-2-carbonyl chloride, also known as 2-Pyridinecarbonyl chloride, is a chemical compound with the molecular formula C6H4ClNO . It is used in the synthetic preparation of various pharmaceutical goods .


Molecular Structure Analysis

The molecular weight of this compound is 141.56 g/mol . For this compound hydrochloride, the molecular weight is 178.01 g/mol . The exact molecular structure can be found in chemical databases .


Chemical Reactions Analysis

Pyridine derivatives, including this compound, can undergo nucleophilic substitution reactions . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

1. Catalyst in Synthesis Processes

Pyridine-2-carbonyl chloride derivatives have been used as catalysts in various synthesis processes. For instance, a study by Moosavi‐Zare et al. (2013) describes the use of an ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, which are important in pharmaceutical chemistry (Moosavi‐Zare et al., 2013).

2. Cross-Electrophile Coupling

In a 2020 study, Kim et al. utilized pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), a derivative of this compound, for nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, demonstrating its potential in complex chemical synthesis (Kim et al., 2020).

3. Coordination Chemistry and Catalysis

Dey et al. (2014) reported the use of chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ancillary ligands. These complexes were used in C–C cross-coupling catalysis, highlighting the compound's role in facilitating important chemical reactions (Dey et al., 2014).

4. Hydrogen Transfer Reactions

A study by Tondreau et al. (2008) discussed bis(imino)pyridine iron complexes for the chemo- and regioselective reduction of aldehydes and ketones, indicating the compound's relevance in hydrogen transfer reactions (Tondreau et al., 2008).

5. Polymer Synthesis

Yoshioka (2018) explored the use of this compound in the preparation of aromatic polyamide nanoparticles, showing its utility in advanced material synthesis and polymer science (Yoshioka, 2018).

Safety and Hazards

Pyridine-2-carbonyl chloride is a slight fire hazard when exposed to heat or flame . It may emit acrid smoke and corrosive fumes when heated . It’s recommended to avoid breathing dust, gas, or vapors and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

pyridine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAYJRPASWETSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.0% of pyridine-2-carboxylic acid were suspended in 150 ml of toluene and the suspension was heated to reflux for 2 hours with 17.7 ml of thionyl chloride and 3 drops of dimethylformamide. Thereafter, the mixture was evaporated to dryness under reduced pressure, the residue was treated with toluene and again evaporated to dryness. There was obtained picolinic acid chloride as dark green crystals which were used directly in the next step.
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Synthesis routes and methods II

Procedure details

Picolinic acid chloride was prepared by refluxing a solution of picolinic acid (20.0 g, 162 mmol) and thionyl chloride (24.0 mL, 325 mmol) in chloroform (200 mL) overnight. After excess thionyl chloride and chloroform was removed in vacuo, some of the acid chloride (15.0 g, 106 mmol) was added to a solution of 4-cyanoaniline (10.0 g, 84.6 mmol) and triethylamine (30.0 mL, 215 mmol) in methylene chloride (250 mL) at 0° C. under nitrogen. The reaction mixture was stirred at room temperature for 1 hour, poured into water (1 L), basified with 2.5N sodium hydroxide solution, and diluted with methylene chloride. The organic layer was dried over magnesium sulfate and concentrated to give a light brown solid (8.22 g, 36.9 mmol, 44%, mp 156°-159° C.).
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acid chloride
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44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine-2-carbonyl chloride
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